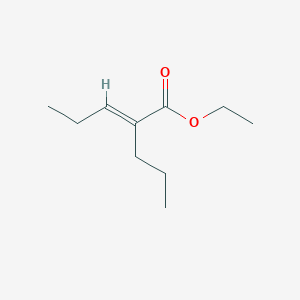

(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester and related compounds involves various chemical reactions, including the deprotonation and reprotonation of ethyl (Z)-2-pentenoate to yield its (E)-isomer exclusively, highlighting the impact of ester conformations on the reaction outcomes (Krebs, 1981). Additionally, the synthesis of octadecatrienoic acid ethyl esters and their cyclization via an intramolecular Diels-Alder reaction further exemplify the versatility in synthesizing ester derivatives (Matikainen et al., 1997).

Molecular Structure Analysis

The molecular structure and photochemistry of (E)- and (Z)-ethyl 3-(2-indolyl)propenoate have been investigated to understand the ground state conformational control of their photochemical behavior, revealing significant insights into the conformation-dependent photophysical properties of these compounds (Lewis & Yang, 1996).

Chemical Reactions and Properties

Chemical reactions involving (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester are diverse. For instance, the stereospecific synthesis of (E)-α,β-unsaturated acid esters through reactions between ethyl propiolate and copper(I) methyltrialkylborates highlights the potential for selective isomer synthesis (Yamada et al., 1977).

Physical Properties Analysis

The physical properties of (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester, such as boiling points, melting points, and solubility, are crucial for their application in various chemical processes. These properties depend on the molecular structure and the presence of functional groups within the molecule.

Chemical Properties Analysis

The chemical properties of (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester include reactivity with other chemical species, stability under different conditions, and the potential for undergoing various chemical transformations. The ability of these esters to participate in reactions such as the Knoevenagel condensation or to undergo esterification and hydrolysis reactions underscores their chemical versatility (Chang-chun, 2008).

科学的研究の応用

Polyester Synthesis :

- A novel polyester building block was synthesized from pentoses using tin-containing silicates as catalysts. The product, trans-2,5-dihydroxy-3-pentenoic acid methyl ester, showed potential for functionalizing co-polymers, indicating a pathway for innovative polymer designs (Elliot et al., 2017).

Acid-labile Polymers :

- Facile synthesis of acid-labile and biocompatible polymers was achieved, demonstrating the potential of these materials for controlled delivery and release applications. The polymers, with pendent cyclic ortho esters, showcased pH-dependent hydrolysis profiles, influencing their utility in targeted applications (Cheng et al., 2012).

Enantioselective Hydrogenation :

- The enantioselective hydrogenation of the compound was studied using modified catalysts. This research could contribute to more efficient and selective synthesis methods for compounds with specific chiral configurations, vital in pharmaceutical applications (Nitta et al., 2001).

Synthesis of Esters :

- A simple route to synthesize esters of 3-alkyl-4-oxo-2-butenoic acid was reported. These esters are important synthons, indicating their significance in the synthesis of various organic compounds (Bolchi et al., 2018).

Functionalized Enynes Synthesis :

- A method for synthesizing functionalized enynes, which are crucial in the synthesis of various organic compounds, including pharmaceuticals and materials, was developed (Myers & Dragovich, 2003).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

ethyl (E)-2-propylpent-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-4-7-9(8-5-2)10(11)12-6-3/h7H,4-6,8H2,1-3H3/b9-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGICYSRIICMHCP-VQHVLOKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=C\CC)/C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)

![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)

![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)

![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)